2-Oxobutyl acetate
Overview
Description
2-Oxobutyl acetate, also known as 1-Acetoxy-2-butanone, is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a Monoisotopic mass of 130.062988 Da .
Molecular Structure Analysis
The molecular structure of 2-Oxobutyl acetate consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
2-Oxobutyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 171.0±23.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.7±3.0 kJ/mol and a flash point of 61.2±22.7 °C . The compound has a molar refractivity of 31.7±0.3 cm3 .Scientific Research Applications
Food Industry
Butyl acetate, a short-chain fatty acid ester similar to 2-Oxobutyl acetate, is used as a fruit flavoring in foods such as candy, ice cream, and baked goods . It has a sweet smell of banana .
Cosmetics Industry
In the cosmetics industry, butyl acetate is widely applied due to its pleasant smell . It’s reasonable to assume that 2-Oxobutyl acetate could have similar applications.
Medicine Industry
Butyl acetate has shown applications in the medicine industry . Given the structural similarity, 2-Oxobutyl acetate might also be used in similar applications.
Biofuel Sector
Butyl acetate is used as a potential biodiesel additive . When mixed with biodiesel, the combustion heat and cetane number of biodiesel are not affected. Furthermore, the emission of soot and greenhouse gases is significantly reduced . Due to its lower freezing point, the addition of butyl acetate improves the fluidity of biodiesel at low temperature, indicating promising potentials in aviation sectors . It’s plausible that 2-Oxobutyl acetate could be used in a similar way.
Solvent Applications
Butyl acetate is a high-boiling solvent with moderate polarity . Given the structural similarity, 2-Oxobutyl acetate might also be used as a solvent in various industrial applications.
Biosynthesis Research
There is ongoing research into the biosynthesis of butyl acetate and similar compounds. For example, different microbial mono- and co-culture systems for butyl acetate biosynthesis have been successfully constructed . These strategies may be extended to the biosynthesis of a wide range of esters, especially to some longer chain ones . This indicates potential applications of 2-Oxobutyl acetate in biosynthesis research.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of exposure, it is advised to seek medical attention .
properties
IUPAC Name |
2-oxobutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-6(8)4-9-5(2)7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWJCBYBIICPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166271 | |
Record name | 2-Butanone, 1-hydroxy-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxobutyl acetate | |
CAS RN |
1575-57-1 | |
Record name | 1-Acetoxy-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetoxy-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxobutyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butanone, 1-hydroxy-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETOXY-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZR62CUM43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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